Fmoc-hydroxy-tic-oh Fmoc-hydroxy-tic-oh
Brand Name: Vulcanchem
CAS No.: 178432-49-0
VCID: VC21542815
InChI: InChI=1S/C25H21NO5/c27-17-10-9-15-12-23(24(28)29)26(13-16(15)11-17)25(30)31-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-11,22-23,27H,12-14H2,(H,28,29)/t23-/m0/s1
SMILES: C1C(N(CC2=C1C=CC(=C2)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Molecular Formula: C25H21NO5
Molecular Weight: 415.4 g/mol

Fmoc-hydroxy-tic-oh

CAS No.: 178432-49-0

Cat. No.: VC21542815

Molecular Formula: C25H21NO5

Molecular Weight: 415.4 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-hydroxy-tic-oh - 178432-49-0

CAS No. 178432-49-0
Molecular Formula C25H21NO5
Molecular Weight 415.4 g/mol
IUPAC Name (3S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-7-hydroxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
Standard InChI InChI=1S/C25H21NO5/c27-17-10-9-15-12-23(24(28)29)26(13-16(15)11-17)25(30)31-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-11,22-23,27H,12-14H2,(H,28,29)/t23-/m0/s1
Standard InChI Key ZBLZSUJEVZOPJV-QHCPKHFHSA-N
Isomeric SMILES C1[C@H](N(CC2=C1C=CC(=C2)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
SMILES C1C(N(CC2=C1C=CC(=C2)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Canonical SMILES C1C(N(CC2=C1C=CC(=C2)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Chemical Identity and Structural Properties

Fmoc-hydroxy-tic-oh is a modified amino acid derivative containing a tetrahydroisoquinoline core structure with a hydroxyl group at the 7-position and protected by a fluorenylmethyloxycarbonyl (Fmoc) group. The compound exists in two enantiomeric forms: the S-isomer (Fmoc-7-hydroxy-(S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) and the R-isomer (Fmoc-hydroxy-D-tic-oh) .

The S-isomer, which is more commonly used in peptide synthesis, has the following properties:

  • Molecular Formula: C₂₅H₂₁NO₅

  • Molecular Weight: 415.4 g/mol

  • CAS Registry Number: 178432-49-0

  • European Community (EC) Number: 892-906-5

The molecular structure features a bicyclic tetrahydroisoquinoline core with a carboxylic acid group at the 3-position, a hydroxyl group at the 7-position, and an Fmoc protecting group at the 2-position nitrogen. This unique structure enables Fmoc-hydroxy-tic-oh to serve as a constrained amino acid analog in peptide synthesis, providing rigidity to peptide backbones when incorporated.

Common Synonyms and Terminology

Several synonyms are used in scientific literature to refer to this compound:

  • Fmoc-L-7-hydroxy-Tic

  • Fmoc-Tic(7-OH)-OH

  • (3S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-7-hydroxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid

  • FMOC-7-HYDROXY-(S)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXYLIC ACID

The abbreviated form "HOTic" is frequently used in peptide chemistry literature when referring to the core structure after incorporation into a peptide sequence .

Applications in Peptide Synthesis

Conformational Constraints in Peptide Design

One of the most significant applications of Fmoc-hydroxy-tic-oh is its use to introduce conformational constraints in peptide structures. When incorporated into peptides in place of tyrosine (Tyr), HOTic imposes structural rigidity due to its bicyclic nature . This rigidity can be exploited to:

  • Enhance binding specificity to target receptors

  • Improve metabolic stability of peptides

  • Probe the bioactive conformation of peptides

  • Develop structure-activity relationships for peptide-based drugs

Research has demonstrated that replacing Tyr with HOTic in peptide sequences can significantly alter the three-dimensional structure of the resulting peptides, which has important implications for their biological activity and receptor selectivity .

Coupling Challenges and Solutions

A notable characteristic of Fmoc-hydroxy-tic-oh is the coupling difficulties encountered during peptide synthesis. These challenges were documented during the Fmoc synthesis of an analog of a human epidermal growth factor (hEGF) B-loop fragment .

Specific coupling difficulties include:

  • Increased time necessary for coupling reactions following HOTic incorporation

  • Slower deprotection kinetics of residues preceding HOTic

  • Incomplete coupling even with extended reaction times

These difficulties are attributed to the conformational changes induced by HOTic, which can cause "occlusion of N-terminal amino groups" in the growing peptide chain, reducing their accessibility for subsequent coupling reactions .

Researchers have employed various strategies to overcome these challenges:

  • Use of different active ester-forming reagents (HOBt and BOP)

  • Extended coupling times

  • Symmetrical anhydride formation

  • Specialized coupling reagents for sterically hindered amino acids

Even with these approaches, obtaining complete coupling can remain challenging, necessitating careful optimization of synthesis protocols when incorporating Fmoc-hydroxy-tic-oh into peptide sequences .

Role in Opioid Peptide Research

Receptor Binding Studies

Fmoc-hydroxy-tic-oh and the resulting HOTic-containing peptides have been extensively studied in opioid receptor research. The tetrahydroisoquinoline core structure is a key pharmacophore in many opioid receptor ligands, and the 7-hydroxy substitution provides additional hydrogen bonding capabilities that can enhance receptor interactions.

Studies have compared the binding affinities of various Tic-containing peptides for opioid receptors. For instance, H-Tyr-Tic-OH has been reported to have a δ opioid receptor binding affinity (Ki δ) of 242 ± 28 nM . While this affinity is modest, structural modifications and the incorporation of HOTic into larger peptide sequences can significantly improve binding properties.

Structure-Activity Relationships

Research has revealed important structure-activity relationships for HOTic-containing peptides, particularly in comparison with other modified peptides. The following table summarizes comparative binding data for various Tic-containing peptides to different opioid receptor subtypes:

Compoundδ Receptor Ki (nM)μ Receptor Ki (nM)κ Receptor Ki (nM)Selectivity (μ/δ; κ/δ)
H-Tyr-Tic-OH242 ± 28> 1000> 10000-
H-Dmt-Tic-OH6.55 ± 0.27inactive--
H-Bcp-Tic-OH0.646 ± 0.088--375-fold vs H-Tyr-Tic-OH
H-Dbcp-Tic-OH0.825 ± 0.107615 ± 312750 ± 701/745; 1/3330

Data compiled from referenced studies

Advanced Applications in Pharmaceutical Research

Development of Labeled Receptor Ligands

Fmoc-hydroxy-tic-oh has been utilized in the development of fluorescently labeled opioid receptor ligands. For example, researchers have developed a solid-phase synthetic strategy to prepare fluorescent and lanthanide-labeled derivatives of the δ-opioid receptor ligand H-Dmt-Tic-Lys(R)-OH .

These labeled compounds serve as valuable tools for:

  • Structure-function studies of opioid receptors

  • Receptor localization in tissues and cells

  • Non-invasive molecular imaging applications

  • High-contrast live imaging ex vivo or in vivo

Synthetic Methodologies for HOTic-Containing Peptides

Solid-Phase Peptide Synthesis Strategies

The incorporation of Fmoc-hydroxy-tic-oh into peptides typically employs solid-phase peptide synthesis (SPPS) using the Fmoc/tBu protection strategy. A general synthetic approach involves:

  • Loading of Fmoc-Lys(Mtt)-OH or another suitable amino acid onto Wang resin

  • Fmoc deprotection using piperidine in DMF

  • Coupling of Fmoc-Tic-OH using standard SPPS protocols

  • Subsequent incorporation of other amino acids, including Boc-Dmt-OH for N-terminal protection

Notably, coupling to the sterically hindered Tic residue can be challenging and often requires specialized coupling reagents such as HBTU, HOCt, or DIC combined with extended reaction times .

Critical Considerations in HOTic Peptide Synthesis

Several critical factors must be considered when incorporating Fmoc-hydroxy-tic-oh into peptides:

  • N-terminal protection strategy: Using Boc protection instead of Fmoc for the N-terminal amino acid can prevent premature Fmoc deprotection and cyclative elimination (dioxopiperazine formation) .

  • Coupling efficiency monitoring: Due to difficult couplings, techniques such as conductivity measurements or colorimetric tests are essential to confirm complete coupling.

  • Extended coupling times: The steric hindrance of HOTic often necessitates longer coupling times than standard amino acids.

  • Special coupling reagents: HOCt, HATU, or COMU may provide better results than traditional reagents like HBTU or PyBOP for difficult couplings involving HOTic.

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